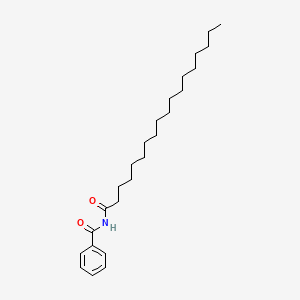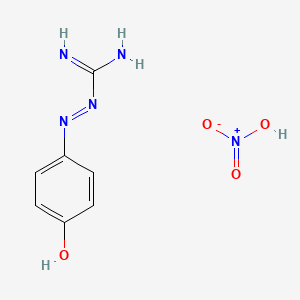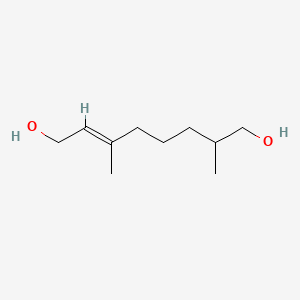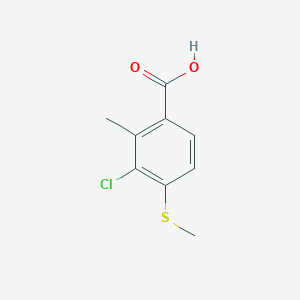![molecular formula C21H17N B14148591 2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane CAS No. 89030-16-0](/img/structure/B14148591.png)
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Triphenyl-1-azabicyclo[110]butane is a highly strained bicyclic compound featuring a nitrogen atom at one of its bridgeheads This unique structure imparts significant strain to the molecule, making it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane typically involves the formation of the bicyclic structure through a series of reactions. One common method involves the treatment of 2,3-dibromopropylamine hydrobromide with n-butyllithium, which facilitates the formation of the strained bicyclic structure . The reaction is carried out under low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane undergoes a variety of chemical reactions, primarily driven by the release of strain in its bicyclic structure. These reactions include:
Ring-opening reactions: The strained bicyclic structure can be cleaved to form more stable compounds, such as cyclobutanes or azetidines.
Substitution reactions: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organolithium compounds, which facilitate the formation of the strained bicyclic structure, and various nucleophiles for substitution reactions. The reactions are typically carried out under low temperatures to maintain the stability of the intermediates .
Major Products Formed
The major products formed from the reactions of this compound include cyclobutanes, azetidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane primarily involves the release of strain in its bicyclic structure. This strain release drives the compound’s reactivity, leading to the formation of more stable products. The nitrogen atom in the bicyclic structure can participate in various reactions, including nucleophilic substitution and ring-opening reactions, which further contribute to the compound’s unique behavior .
Comparison with Similar Compounds
2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane can be compared to other similar compounds, such as:
Properties
CAS No. |
89030-16-0 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2,2,3-triphenyl-1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C21H17N/c1-4-10-17(11-5-1)20-16-22(20)21(20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
BCEBYUTVMDHYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(N1C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)

![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![2-[(14-ethyl-14-methyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14148543.png)
![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14148551.png)

![[2-(Acetyloxy)phenyl]boronic acid](/img/structure/B14148557.png)
![(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one](/img/structure/B14148559.png)
![4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14148569.png)

![N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid](/img/structure/B14148580.png)
![2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B14148588.png)
